molecular formula C19H12N4 B8716843 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 394220-30-5

3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B8716843
Key on ui cas rn: 394220-30-5
M. Wt: 296.3 g/mol
InChI Key: IGBFCOTZWBZBDL-UHFFFAOYSA-N
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Patent
US06914063B2

Procedure details

A mixture of 3-bromoimidazo[1,2-α]pyrazine (150 mg, 0.76 mmol), potassium phosphate (321 mg, 1.51 mmol) and 3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile (3 ml of a 0.5M solution in N,N-dimethylacetamide) were degassed with N2 for 15 min. Tetrakis(triphenylphosphine)palladium(0) (44 mg, 0.04 mmol) was added and the mixture heated at 80° C. for 18 h. The reaction was allowed to cool to room temperature, diluted with water (20 ml) and saturated sodium hydrogencarbonate solution (20 ml) then extracted with ethyl acetate (2×75 ml). The combined organic fractions were washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give a black oil. The oil was purified by silica gel chromatography eluting with dichloromethane and 1% 0.88 ammonia on a gradient of methanol (1-2%). The solid obtained was triturated with diethyl ether which gave 3′-(imidazo[1,2-α]pyrazin-3-yl)biphenyl-2-carbonitrile (83 mg, 37%) as a white powder: δH (400 MHz, CDCl3) 7.52 (1H, td, J 8 and 1), 7.58 (1H, dd, J 8 and 1), 7.61-7.74 (4H, m), 7.80-7.85 (2H, m), 7.94-7.97 (2H, m), 8.55 (1H, d), 9.18 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
321 mg
Type
reactant
Reaction Step One
Name
3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
44 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C(C)(C)OB([C:27]2[CH:28]=[C:29]([C:33]3[C:34]([C:39]#[N:40])=[CH:35][CH:36]=[CH:37][CH:38]=3)[CH:30]=[CH:31][CH:32]=2)O1>CN(C)C(=O)C.O.C(=O)([O-])O.[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:4]1[CH:3]=[C:2]([C:31]2[CH:30]=[C:29]([C:33]3[C:34]([C:39]#[N:40])=[CH:35][CH:36]=[CH:37][CH:38]=3)[CH:28]=[CH:27][CH:32]=2)[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]=12 |f:1.2.3.4,8.9,^1:57,59,78,97|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2
Name
potassium phosphate
Quantity
321 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)C=1C(=CC=CC1)C#N)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
44 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were degassed with N2 for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (2×75 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a black oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane and 1% 0.88 ammonia on a gradient of methanol (1-2%)
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was triturated with diethyl ether which

Outcomes

Product
Name
Type
product
Smiles
N=1C=C(N2C1C=NC=C2)C=2C=C(C=CC2)C=2C(=CC=CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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